Home > Products > Screening Compounds P55648 > 2-Demethoxy-4-methoxy Urapidil-d4
2-Demethoxy-4-methoxy Urapidil-d4 - 1794780-14-5

2-Demethoxy-4-methoxy Urapidil-d4

Catalog Number: EVT-1464217
CAS Number: 1794780-14-5
Molecular Formula: C20H29N5O3
Molecular Weight: 391.508
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Urapidil

  • Compound Description: Urapidil [6-(3-[4-(o-Methoxyphenyl)piperazinyl]- propylamino)-1,3-dimethyluracil] [] is an antihypertensive drug known for its vasodilating effects []. It acts as an antagonist at both central α2-adrenoceptors and, to a lesser extent, central dopamine D2-receptors [].

5-Methylurapidil

  • Compound Description: 5-Methylurapidil is a centrally acting hypotensive agent that exhibits a high affinity for 5-HT1A binding sites []. Like Urapidil, it acts as a partial agonist at 5-HT1A receptors, inhibiting forskolin-stimulated adenylate cyclase activity in calf hippocampus [].

6-(3-[4-(o-Methoxy-p-hydroxyphenyl)piperazinyl]-propylamino)-1, 3-dimethyl-uracil

  • Compound Description: This compound, identified as metabolite (1) in multiple species [], is a product of Urapidil biotransformation. It features a para-hydroxylated phenyl ring compared to Urapidil.
  • Compound Description: Identified as metabolite (2) in various species [], this compound is another Urapidil biotransformation product. It is an O-demethylated form of Urapidil, lacking the methoxy group at the ortho position of the phenyl ring.
Overview

2-Demethoxy-4-methoxy Urapidil-d4 is a deuterated derivative of Urapidil, which is primarily known for its antihypertensive properties. This compound is categorized as an alpha-1 adrenergic receptor antagonist and a serotonin receptor agonist, making it significant in the treatment of hypertension and related cardiovascular conditions. The addition of deuterium (D) atoms in the molecular structure aims to enhance metabolic stability and modify pharmacokinetic properties, potentially leading to improved therapeutic efficacy.

Source

The compound is synthesized through chemical processes that involve modifications of the parent Urapidil structure, which itself is derived from a combination of various chemical precursors. The specific synthesis methods for 2-Demethoxy-4-methoxy Urapidil-d4 are detailed in patent literature and chemical synthesis reports .

Classification

2-Demethoxy-4-methoxy Urapidil-d4 falls under the category of pharmaceutical compounds with applications in cardiovascular therapy. It is classified as a deuterated compound, which refers to the incorporation of deuterium into its molecular structure, enhancing its stability and potentially altering its biological activity.

Synthesis Analysis

Methods

The synthesis of 2-Demethoxy-4-methoxy Urapidil-d4 typically involves several steps, including:

  1. Starting Material Preparation: The synthesis begins with Urapidil as the base compound.
  2. Deuteration: Specific hydrogen atoms in the Urapidil structure are replaced with deuterium atoms. This process can be achieved through various methods such as:
    • Exchange Reactions: Utilizing deuterated solvents or reagents to facilitate hydrogen-deuterium exchange.
    • Reduction Reactions: Employing deuterated reducing agents to selectively reduce certain functional groups while incorporating deuterium.

Technical Details

The technical aspects of the synthesis may include:

  • Reagents: Common reagents used include deuterated solvents like D2O and specific catalysts that promote selective reactions.
  • Conditions: Controlled temperature and pressure conditions are maintained to ensure optimal yields and purity of the product.
  • Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate the desired compound from by-products .
Molecular Structure Analysis

Structure

The molecular formula for 2-Demethoxy-4-methoxy Urapidil-d4 is C20H25D4N5O3C_{20}H_{25}D_{4}N_{5}O_{3}, with a molecular weight of approximately 391.5 g/mol. The structure features:

  • Two methoxy groups at positions 2 and 4.
  • A central urea moiety linking various functional groups.

Data

The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into the arrangement of atoms and the presence of deuterium in the molecule .

Chemical Reactions Analysis

Reactions

The reactivity profile of 2-Demethoxy-4-methoxy Urapidil-d4 includes:

  • Hydrolysis Reactions: Under certain conditions, the methoxy groups can undergo hydrolysis to form corresponding hydroxyl derivatives.
  • Oxidation Reactions: The compound may participate in oxidation reactions, particularly involving nitrogen functionalities.

Technical Details

Reactions are typically conducted under controlled laboratory settings, utilizing standard organic chemistry techniques to monitor reaction progress and yield .

Mechanism of Action

Process

The mechanism by which 2-Demethoxy-4-methoxy Urapidil-d4 exerts its pharmacological effects involves:

  1. Alpha-1 Adrenergic Receptor Antagonism: By blocking these receptors, the compound induces vasodilation, leading to reduced blood pressure.
  2. Serotonin Receptor Agonism: This action may contribute to additional cardiovascular benefits by modulating serotonin levels in the body.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary due to methoxy substitutions.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, which can slow down metabolic degradation.
  • Reactivity: Reactivity profiles are similar to those of non-deuterated analogs but may exhibit altered kinetics due to isotopic substitution.

Relevant data on these properties can be obtained through laboratory characterization methods including thermal analysis and spectroscopic techniques .

Applications

Scientific Uses

2-Demethoxy-4-methoxy Urapidil-d4 has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new antihypertensive drugs with improved efficacy and reduced side effects.
  • Biochemical Studies: Investigating receptor interactions and mechanisms related to hypertension and cardiovascular diseases.

Research into this compound could yield valuable insights into drug design strategies aimed at enhancing therapeutic profiles through structural modifications .

Introduction to 2-Demethoxy-4-methoxy Urapidil-d4

Definition and Structural Relationship to Urapidil

2-Demethoxy-4-methoxy Urapidil-d4 is a deuterium-labeled analog of the antihypertensive agent urapidil, specifically modified at key structural sites. Its molecular formula is C₂₀H₂₅D₄N₅O₃, with a molecular weight of 391.50 g/mol, compared to 387.48 g/mol for the unmodified urapidil (C₂₀H₂₉N₅O₃) [2] [8]. This compound is structurally characterized by:

  • Demethoxylation at Position 2: Removal of the methoxy group (-OCH₃) from the phenyl ring of urapidil’s 2-methoxyphenylpiperazine moiety.
  • Methoxy Retention at Position 4: Preservation of the methoxy group at the phenyl ring’s para position [5] [8].
  • Deuterium Incorporation: Four deuterium atoms (D) replace hydrogen atoms at aliphatic carbon sites, typically on methylene groups (-CH₂- → -CD₂-) or methyl groups (-CH₃ → -CD₃) [7]. Its core structure retains urapidil’s 1,3-dimethyluracil and piperazine pharmacophores, critical for dual α1-adrenergic receptor antagonism and 5-HT₁A receptor agonism [6] [7].

Table 1: Structural Comparison of Urapidil and Its Analogs | Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | |--------------|------------------------|------------------------------|------------------------| | Urapidil | C₂₀H₂₉N₅O₃ | 387.48 | Parent compound | | 2-Demethoxy-4-methoxy Urapidil | C₂₀H₂₉N₅O₃ | 387.48 | -OCH₃ at C4; no -OCH₃ at C2 | | 2-Demethoxy-4-methoxy Urapidil-d4 | C₂₀H₂₅D₄N₅O₃ | 391.50 | Deuteration + demethoxylation/methoxy retention |

Role as a Deuterated Impurity in Pharmaceutical Research

In pharmaceutical analytics, 2-Demethoxy-4-methoxy Urapidil-d4 serves as a critical internal standard and impurity tracer. Its primary applications include:

  • Synthetic Pathway Monitoring: Detection and quantification of the non-deuterated impurity 2-Demethoxy-4-methoxy Urapidil (CAS 34661-79-5) during urapidil manufacturing. This impurity arises from incomplete methoxylation or demethylation side reactions [5] [8].
  • Chromatographic Resolution: Co-elution with its non-deuterated counterpart during HPLC or GC-MS analyses, enabling precise impurity quantification via mass shift detection (e.g., m/z +4) without chromatographic interference [5] [7].
  • Degradation Product Tracking: Differentiation between process-related impurities and degradation products in urapidil formulations under stability testing (e.g., thermal or hydrolytic stress) [5]. The deuterated form’s near-identical chemical behavior ensures accurate kinetic modeling of degradation pathways [4] [7].

Deuterium labeling follows strict synthetic protocols, typically involving NaBD₄ reduction or D₂O exchange, with isotopic purity >98% atom D confirmed via NMR and mass spectrometry [5] [7].

Significance of Isotopic Labeling in Pharmacokinetic Studies

Deuterium labeling confers unique advantages for tracing drug metabolism and disposition:

  • Metabolic Stability: Deuterium’s higher mass reduces bond cleavage by cytochrome P450 enzymes, slowing metabolism at labeled sites. This allows clearer identification of primary metabolic pathways for urapidil analogs, such as N-demethylation or piperazine oxidation [3] [6].
  • Quantitative Precision: In mass spectrometry, the 4-Da mass separation between labeled and unlabeled analytes eliminates ion suppression effects, enabling absolute quantification of urapidil and its metabolites in biological matrices (e.g., plasma, urine) [1] [4].
  • Tracing Demethoxy-Methoxy Variants: Studies using this analog have clarified the pharmacokinetics of demethoxylated urapidil metabolites, revealing altered distribution volumes and clearance rates compared to the parent drug [3] [6]. For example, a clinical study showed urapidil’s elimination half-life (t₁/₂) is 4.0 ± 1.5 hours, while demethoxy metabolites exhibit prolonged exposure [3] [6].

Table 2: Applications of 2-Demethoxy-4-methoxy Urapidil-d4 in Drug Development | Application | Mechanism | Research Impact | |-----------------|---------------|---------------------| | Metabolic Pathway Mapping | Resistance to CYP450-mediated oxidation at deuterated sites | Identifies primary/secondary metabolites of structural analogs | | Mass Spectrometric Quantitation | m/z separation from endogenous compounds | Enables nanogram-level detection in biological samples | | Impurity Profiling | Co-elution with non-deuterated impurity | Measures synthesis-related impurities to <0.1% ICH limits | | Tissue Distribution Studies | Isotopic tagging in radiolabel-free assays | Quantifies analog penetration across blood-brain barrier |

The strategic placement of deuterium at metabolically vulnerable sites (e.g., alkyl linkers) is essential for maximizing isotopic effects in these studies [4] [7].

Properties

CAS Number

1794780-14-5

Product Name

2-Demethoxy-4-methoxy Urapidil-d4

IUPAC Name

1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(4-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione

Molecular Formula

C20H29N5O3

Molecular Weight

391.508

InChI

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3/i11D2,12D2

InChI Key

FSIVWMBBAZRTCH-AREBVXNXSA-N

SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC

Synonyms

6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl-d4]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.